molecular formula C14H12N2O5S3 B2412314 (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 302934-35-6

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2412314
CAS RN: 302934-35-6
M. Wt: 384.44
InChI Key: REYFVYMVQUUYGP-GHXNOFRVSA-N
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Description

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H12N2O5S3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

  • The compound's synthesis and molecular structure have been investigated, showing its non-planar structure and intermolecular hydrogen bonding, which are significant for its chemical properties (Benhalima et al., 2011).

Antimicrobial Activity

  • Several derivatives of the compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, with some showing considerable efficacy comparable to standard drugs (PansareDattatraya & Devan, 2015).
  • A novel series of 4-thiazolidinone derivatives, including this compound, has been synthesized and found effective in vitro against various microbial strains (Deep et al., 2016).

Supramolecular Self-Assembly

  • The compound has been studied for its supramolecular self-assembly, driven by hydrogen bonding and diverse π-hole interactions. This is crucial for understanding its potential applications in materials science and nanotechnology (Andleeb et al., 2017).

Anticancer Evaluation

  • Certain derivatives have shown promising anticancer activity in vitro, indicating the compound's potential in cancer therapy research (Deep et al., 2016).
  • A specific derivative demonstrated significant antimitotic activity against various cancer cell lines, highlighting the role of the compound's structural features in its anticancer properties (Buzun et al., 2021).

Anticonvulsant Properties

  • The compound has been evaluated for its potential as an anticonvulsant agent, with studies indicating its effectiveness in reducing seizures in animal models, suggesting its potential use in epilepsy treatment (Mishchenko et al., 2021).

Miscellaneous Applications

  • The compound and its derivatives have been explored for various other potential applications, such as inhibiting tumor growth and tumor-induced angiogenesis, indicating its potential in cancer treatment (Chandrappa et al., 2010).

properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S3/c17-13-12(7-9-1-3-10(4-2-9)16(18)19)23-14(22)15(13)11-5-6-24(20,21)8-11/h1-4,7,11H,5-6,8H2/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFVYMVQUUYGP-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

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